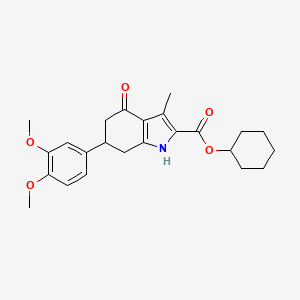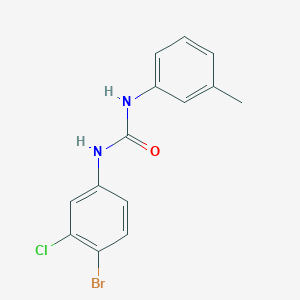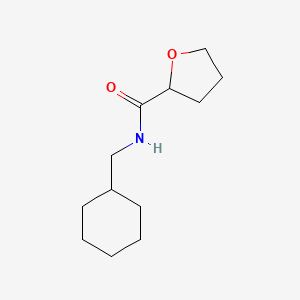![molecular formula C17H23ClN2O3S B4616366 1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4616366.png)
1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine
Vue d'ensemble
Description
The study and development of piperidine and its derivatives, including "1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine", play a crucial role in various scientific fields due to their wide range of biological activities and applications in medicinal chemistry. Piperidine structures are central to many pharmacologically active compounds and are often synthesized for their potential as bioactive molecules.
Synthesis Analysis
The synthesis of compounds related to "1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine" involves multiple steps, including coupling reactions, nucleophilic substitutions, and the introduction of the sulfonyl and carbonyl functional groups. For example, the synthesis of biologically active O-substituted derivatives of piperidine involves the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various electrophiles (Khalid et al., 2013). Similar methodologies could be applied to synthesize the compound , adjusting reagents and conditions to incorporate the specific chlorobenzyl and pyrrolidinylcarbonyl groups.
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives is often conducted using spectroscopic techniques and, in some cases, X-ray crystallography. These studies reveal the conformational preferences of the piperidine ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of a related sulfonamide piperidine compound shows the piperidine ring in a chair conformation, with the geometry around the sulfur atom being tetrahedral (Girish et al., 2008).
Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives similar to "1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine" has shown significant antimicrobial activity. For instance, a study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed potent antimicrobial effects against various pathogens affecting tomato plants, indicating the potential for agricultural applications (Vinaya et al., 2009).
Catalytic Activity
The utility of piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles demonstrates the role of piperidine derivatives in catalysis. These compounds have been employed as catalysts in the synthesis of organic molecules, showcasing their importance in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis and Structural Analysis
Derivatives of "1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine" have been synthesized and analyzed for their structural and chemical properties, contributing to the field of organic chemistry. Research into the microwave-assisted synthesis of sulfonyl hydrazones and piperidine derivatives has expanded the understanding of their chemical behavior and potential applications (Karaman et al., 2016).
Bioactivity and Drug Development
The exploration of sulfonamide and piperidine derivatives has led to discoveries in bioactive compounds with potential therapeutic applications. For example, studies have identified certain derivatives as potent inhibitors of enzymes relevant to diseases, indicating their value in drug development (Khalid et al., 2013).
Novel Synthetic Methods
Research has also focused on novel synthetic methods involving piperidine derivatives, leading to the efficient creation of complex molecules. This includes the development of new catalysts and synthetic pathways that enhance the versatility and efficiency of organic synthesis (An & Wu, 2017).
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-16-6-2-1-5-15(16)13-24(22,23)20-11-7-14(8-12-20)17(21)19-9-3-4-10-19/h1-2,5-6,14H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUCOCMGSLVFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4616283.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4616291.png)
![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B4616294.png)
![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

![5-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4616317.png)
![N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4616321.png)

![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4616341.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide](/img/structure/B4616356.png)
![4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4616386.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4616396.png)